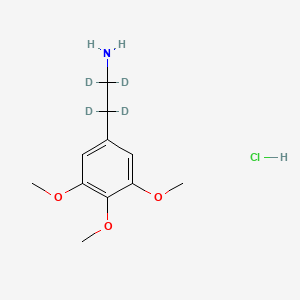

Mescaline-d4 (hydrochloride)

Description

Properties

Molecular Formula |

C11H18ClNO3 |

|---|---|

Molecular Weight |

251.74 g/mol |

IUPAC Name |

1,1,2,2-tetradeuterio-2-(3,4,5-trimethoxyphenyl)ethanamine;hydrochloride |

InChI |

InChI=1S/C11H17NO3.ClH/c1-13-9-6-8(4-5-12)7-10(14-2)11(9)15-3;/h6-7H,4-5,12H2,1-3H3;1H/i4D2,5D2; |

InChI Key |

FVZVSNDNKMOYKF-HGFPCDIYSA-N |

Isomeric SMILES |

[2H]C([2H])(C1=CC(=C(C(=C1)OC)OC)OC)C([2H])([2H])N.Cl |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CCN.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Chemical Properties and Research Applications of Mescaline-d4 Hydrochloride

Content Type: Technical Guide / Whitepaper Audience: Researchers, Forensic Toxicologists, and Drug Development Scientists

Executive Summary

Mescaline-d4 hydrochloride (2-(3,4,5-trimethoxyphenyl)ethan-1,1,2,2-d4-1-amine hydrochloride) is a stable, isotopically labeled analog of the phenethylamine alkaloid mescaline. It serves as the "gold standard" Internal Standard (IS) for the quantification of mescaline in complex biological matrices (plasma, urine, hair) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

By incorporating four deuterium atoms on the ethylamine side chain, Mescaline-d4 mimics the physicochemical behavior of the target analyte (extraction recovery, chromatographic retention) while remaining mass-spectrally distinct. This guide details its chemical properties, fragmentation mechanics, and protocols for rigorous analytical validation.

Chemical Identity and Physicochemical Properties

Mescaline-d4 hydrochloride is a white crystalline solid. Its deuteration at the

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | 2-(3,4,5-trimethoxyphenyl)ethan-1,1,2,2-d4-1-amine hydrochloride |

| Common Name | Mescaline-d4 HCl, TMPEA-d4 |

| CAS Number | 2762464-15-1 |

| Molecular Formula | |

| Formula Weight | 251.72 g/mol (Free base equivalent: ~215.26 g/mol ) |

| Appearance | Crystalline solid (White to off-white) |

| Solubility | Methanol (>10 mg/mL), Water, Ethanol; DMSO |

| Isotopic Purity | |

| Melting Point | 181–186 °C (consistent with d0-HCl) |

| pKa | ~9.56 (Amine) |

Synthesis and Isotopic Labeling Logic

The utility of Mescaline-d4 relies on the stability of its deuterium labels. The labels are located on the ethyl bridge (positions 1 and 2 relative to the amine), which are chemically inert under standard extraction conditions.

-

Labeling Strategy: The synthesis typically involves the reduction of a perdeuterated precursor, such as

-nitro-3,4,5-trimethoxystyrene , using a deuterated reducing agent (e.g., -

Isotopic Stability: Unlike labels placed on exchangeable positions (e.g., amine protons

or hydroxyls), the

Analytical Applications: LC-MS/MS and GC-MS

The primary application of Mescaline-d4 is to correct for matrix effects (ion suppression/enhancement) and recovery losses during bioanalysis.

4.1. Mechanism of Internal Standardization

In electrospray ionization (ESI), co-eluting matrix components can suppress ionization efficiency. Because Mescaline-d4 co-elutes with Mescaline (retention times are virtually identical), it experiences the exact same suppression. Therefore, the ratio of the analyte area to the IS area remains constant, yielding accurate quantification.

Figure 1: Analytical workflow utilizing Mescaline-d4 to correct for extraction efficiency and matrix effects.

4.2. Mass Spectrometry Transitions (MRM)

In Triple Quadrupole (QqQ) systems, Multiple Reaction Monitoring (MRM) is used. The fragmentation of Mescaline involves the loss of ammonia (

-

Parent Ion: The d4 analog shows a parent ion at m/z 216 .

-

Primary Fragment: Loss of

(17 Da) yields the ethyl-phenyl cation. Since the deuterium is on the ethyl chain, the label is retained in the fragment.- (vs 195 for d0).

Table 2: Recommended LC-MS/MS Transitions (ESI+)

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Structural Origin of Loss |

| Mescaline (d0) | 212.1 | 195.1 | 15–20 | Loss of |

| 212.1 | 180.1 | 25–30 | Loss of | |

| Mescaline-d4 (IS) | 216.1 | 199.1 | 15–20 | Loss of |

| 216.1 | 184.1 | 25–30 | Loss of |

Critical Note on Cross-Talk: Pure Mescaline-d4 should not contain significant amounts of d0 (Mescaline). However, at very high concentrations, the M+4 isotope of native Mescaline is negligible (<0.1%). Conversely, ensure the d4 standard does not have d0 impurities, as this causes "blank contamination" and raises the Lower Limit of Quantitation (LLOQ).

Handling, Stability, and Regulatory Compliance

5.1. Storage and Stability [1][2][3]

-

Solid State: Stable for

2 years at -20°C when protected from light and moisture. -

Solution: Stock solutions (e.g., 1 mg/mL in Methanol) are stable for

12 months at -20°C or -80°C. -

Freeze-Thaw: Mescaline-d4 is robust; however, repeated freeze-thaw cycles should be minimized to prevent concentration drift due to solvent evaporation.

5.2. Solubility Protocol

-

Primary Solvent: Methanol (MeOH) is the preferred solvent for stock preparation.

-

Working Solutions: Dilute into water/methanol mixtures (e.g., 50:50) for LC-MS injection to match initial mobile phase conditions and prevent peak broadening.

5.3. Regulatory Status (US)

-

Controlled Substance: Mescaline is a Schedule I substance under the US Controlled Substances Act.[1][2]

-

Deuterated Analog Status: The DEA considers isotopically labeled analogs of Schedule I substances to be Schedule I.

-

Exempt Preparations: Many chemical suppliers (e.g., Cayman Chemical, Cerilliant) provide Mescaline-d4 as a "DEA Exempt Preparation" (typically low concentration in solvent), which waives the requirement for a specific quota or vault, though a registration may still be required depending on the total quantity and jurisdiction.

References

-

Liechti, M. E., et al. (2022).[4] "Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma." Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

Liu, W., et al. (2022).[5] "Detection of mescaline in human hair samples by UPLC-MS/MS: Application to 19 authentic forensic cases." Journal of Chromatography B. Retrieved from [Link]

-

PubChem. (2024).[6] Mescaline Hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

-

United States Drug Enforcement Administration (DEA). (2024). List of Scheduling Actions and Controlled Substances. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Detection of mescaline in human hair samples by UPLC-MS/MS: Application to 19 authentic forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

Technical Guide: Stability of Deuterated Mescaline Standards in Solution

Executive Summary

In quantitative forensic toxicology and clinical analysis, the integrity of the Internal Standard (IS) is the single most critical variable defining assay accuracy. Deuterated mescaline (Mescaline-d3/d9) is the gold standard for correcting matrix effects and recovery losses in LC-MS/MS workflows. However, these standards are not inert; they are dynamic chemical entities subject to kinetic isotope effects, hydrogen-deuterium exchange (HDX), and oxidative degradation.

This guide provides a rigorous technical analysis of the stability profiles of deuterated mescaline in solution. It moves beyond generic "store at -20°C" advice to explain the physicochemical causality of degradation and provides a self-validating protocol for monitoring standard integrity.

Part 1: The Chemical Anatomy of Stability

To understand stability, we must first define the structural vulnerabilities of the molecule. Mescaline (3,4,5-trimethoxyphenethylamine) presents specific sites for isotopic labeling, each with distinct stability profiles.

Structural Variants

-

Mescaline-d9: The three methoxy groups are fully deuterated (–OCD₃).

-

Stability Profile: High. The C-D bonds on the methoxy groups are chemically robust. However, the risk lies in metabolic-like degradation (O-demethylation) or acid-catalyzed ether cleavage, which removes the label entirely.

-

-

Mescaline-d3: Typically labeled on the 4-methoxy group or the alpha-carbon of the ethyl chain.

-

Stability Profile: Variable. If labeled on the alpha-carbon (–CD₂–NH₂), the deuterium is adjacent to the amine. While generally stable, extreme pH shifts can induce exchange via enolization-like mechanisms (though less common in primary amines than ketones).

-

The Deuterium Isotope Effect

The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond due to the lower zero-point energy of deuterium. This Primary Kinetic Isotope Effect (KIE) generally stabilizes the molecule against oxidative deamination at the labeled site. However, it does not protect against solvent-mediated exchange if the label is placed on a labile position (e.g., N-D or O-D), which is why commercial standards utilize C-D labeling.

Part 2: Mechanisms of Instability

The "Silent Killer" in quantitative mass spectrometry is not the disappearance of the peak, but the isotopic scrambling or retention time shift that goes unnoticed during routine QC.

Solvent-Mediated Hydrogen-Deuterium Exchange (HDX)

While the C-D bonds in Mescaline-d9 are non-exchangeable under neutral conditions, the choice of solvent is critical for long-term storage.

-

Protic Solvents (Methanol): Methanol (MeOH) has an exchangeable proton. In the presence of trace acids or bases (impurities in non-certified glass or caps), MeOH can facilitate protonation/deprotonation cycles. Over extended periods (years), this can lead to scrambling if the label is near an activation site.

-

Aprotic Solvents (Acetonitrile): Acetonitrile (ACN) is aprotic and generally safer for long-term storage of phenethylamines as it suppresses ionization-based exchange pathways.

Chromatographic Isotope Effect

Deuterated compounds are slightly less lipophilic than their non-deuterated analogs. In high-resolution Reverse Phase LC (RPLC), Mescaline-d9 may elute earlier than Mescaline.

-

Risk: If the retention time shift moves the IS out of the ion-suppression zone of a co-eluting matrix interferent (which affects the analyte), the IS will no longer accurately correct for the matrix effect.

Oxidative Deamination

Mescaline is a primary amine. In solution, dissolved oxygen can lead to the formation of N-oxides or oxidative deamination to the corresponding aldehyde/acid. This is accelerated by:

-

Light (Photolysis): UV radiation generates free radicals.

-

Temperature: Increases kinetic energy for oxidation.

-

pH: Basic conditions favor the free base, which is more reactive to oxidation than the salt form.

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the logical flow of degradation risks for Mescaline-d9 in solution.

Figure 1: Mechanistic pathways leading to quantitative failure in deuterated mescaline standards.

Part 4: Experimental Protocols (Self-Validating Systems)

Do not rely on the manufacturer's expiration date once the ampoule is opened. Use this Differential Stability Protocol to validate your working standards.

Protocol: The "Golden Aliquot" Method

Objective: To distinguish between instrument drift and standard degradation.

Materials:

-

Reference Material (RM): Freshly opened ISO 17034 Mescaline-d9 ampoule.

-

Working Standard (WS): The solution currently in use (stored >1 month).

-

Solvent: LC-MS grade Methanol (for dilution).

Workflow:

-

Preparation of T(fresh): Dilute the Reference Material to 100 ng/mL in mobile phase A.

-

Preparation of T(stored): Dilute the Working Standard to the theoretical 100 ng/mL.

-

IS Addition: Add a different internal standard (e.g., Mescaline-d3 or a structural analog like Prolintane) to BOTH vials at a constant concentration. This acts as a "normalization anchor."

-

Analysis: Inject n=6 replicates of each.

Data Analysis (The Logic): Calculate the Response Ratio (Area_Mescaline-d9 / Area_Anchor) for both groups.

| Metric | Calculation | Acceptance Criteria | Interpretation |

| Accuracy | (Mean Ratio T(stored) / Mean Ratio T(fresh)) × 100 | 95% - 105% | Standard is stable. |

| Precision | %CV of T(stored) replicates | < 5% | Solution is homogenous. |

| Purity Check | Monitor MRM transition for Mescaline-d0 (212 > 195) | < 0.1% of d9 area | No back-exchange to d0. |

Part 5: Storage & Handling Best Practices

Based on the physicochemical properties described above, the following storage hierarchy is recommended.

The Storage Hierarchy Table

| Storage Tier | Condition | Solvent System | Expected Stability | Risk Level |

| Gold (Archive) | -80°C, Amber Glass, Argon Headspace | Acetonitrile | > 5 Years | Negligible |

| Silver (Working) | -20°C, Amber Glass, Tight Cap | Methanol | 6-12 Months | Low (Evaporation risk) |

| Bronze (Bench) | +4°C, Clear Glass | Mobile Phase (Water/MeOH) | < 1 Week | High (Hydrolysis/Bacterial) |

Critical Handling Rules

-

The "Thaw Rule": Allow refrigerated standards to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture inside. Water acts as a catalyst for hydrolysis and HDX.

-

The "Aliquot Rule": Never insert a pipette directly into the stock bottle. Pour a small aliquot into a secondary vessel, use, and discard the excess. This prevents cross-contamination.

-

Ampoule Transfer: Once a sealed glass ampoule is snapped, transfer the entire content immediately to a silanized amber vial with a PTFE-lined screw cap.

Part 6: Validation Workflow Diagram

This workflow illustrates the decision tree for validating a stored standard before use in a critical batch.

Figure 2: Decision tree for pre-batch validation of deuterated internal standards.

References

-

BenchChem. (2025).[1] Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions. Retrieved from 1

-

ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Enhanced bond strength and shelf-life. Retrieved from 2

-

Shimadzu Corporation. (2023). Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Retrieved from 3

-

National Institutes of Health (NIH). (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? (Validation Study). Retrieved from 4

-

American Chemical Society (JACS). (2023). Rapid Hydrogen–Deuterium Exchange in Liquid Droplets of Phenethylamine. Retrieved from 5

Sources

- 1. benchchem.com [benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Technical Comparison: Mescaline-d4 HCl vs. Native Mescaline

Executive Summary

This technical guide provides a rigorous comparison between native Mescaline Hydrochloride (3,4,5-trimethoxyphenethylamine HCl) and its deuterated isotopologue, Mescaline-d4 HCl (

While primarily utilized as an Internal Standard (IS) for LC-MS/MS quantification due to its distinct mass signature (+4 Da), Mescaline-d4 also serves as a critical probe in metabolic stability studies.[1][2] The substitution of hydrogen with deuterium at the ethylamine side chain introduces a Kinetic Isotope Effect (KIE) that significantly alters the rate of oxidative deamination by Monoamine Oxidase (MAO), a phenomenon known as the "Deuterium Switch."[1]

Structural & Physicochemical Characterization

The fundamental difference lies in the isotopic labeling of the ethylamine side chain. Mescaline-d4 replaces the four benzylic and homobenzylic protons with deuterium.[1][2]

Comparative Properties Table[2]

| Property | Native Mescaline HCl | Mescaline-d4 HCl |

| IUPAC Name | 2-(3,4,5-trimethoxyphenyl)ethanamine HCl | 2-(3,4,5-trimethoxyphenyl)ethan-1,1,2,2-d4-1-amine HCl |

| Formula | C | C |

| Molecular Weight (Free Base) | 211.26 g/mol | 215.28 g/mol |

| Exact Mass (Monoisotopic) | 211.1208 Da | 215.1459 Da |

| pKa (Amine) | 9.56 | ~9.56 (Negligible shift) |

| Lipophilicity (LogP) | 0.70 | ~0.68 (Slightly lower due to C-D bond volume) |

| Melting Point | 181°C | Undetermined (typically within ±1-2°C of native) |

Structural Visualization[2]

The following diagram highlights the specific sites of deuteration on the ethylamine chain, which are critical for both mass spectral differentiation and metabolic resistance.

Figure 1: Structural comparison highlighting the

Analytical Applications: LC-MS/MS

In quantitative bioanalysis, Mescaline-d4 is the gold standard Internal Standard (IS).[1][2] It corrects for matrix effects, extraction recovery variation, and ionization suppression.

Mass Spectrometry Transitions

Mescaline undergoes fragmentation primarily via the loss of ammonia (NH

Note: Since the deuteration is on the ethylamine chain and the primary fragmentation often involves the trimethoxy-benzene ring or loss of NH

Chromatographic Behavior (Retention Time Shift)

Deuterium has a smaller molar volume and shorter bond length than hydrogen, resulting in slightly lower lipophilicity.[1][2]

-

Effect: On Reverse Phase (C18) columns, Mescaline-d4 typically elutes 0.05 – 0.1 minutes earlier than native mescaline.[1][2]

-

Implication: Integration windows must be wide enough to capture this shift to avoid peak chopping.

Figure 2: LC-MS/MS Quantification Workflow utilizing Mescaline-d4 as an Internal Standard.

Pharmacokinetic Implications: The Deuterium Switch

The substitution of Hydrogen with Deuterium at the

Mechanism: Oxidative Deamination

Native mescaline is metabolized by Monoamine Oxidase A (MAO-A) and Diamine Oxidase (DAO) into 3,4,5-trimethoxyphenylacetic acid (TMPAA) .[1][2]

-

Rate-Limiting Step: The abstraction of a proton (H) from the

-carbon.[1][2] -

C-D Bond Strength: The Carbon-Deuterium bond is stronger (lower zero-point energy) than the Carbon-Hydrogen bond.[1][2]

-

Result: Breaking the C-D bond requires more activation energy.[2] This significantly slows down the deamination process (Primary KIE), potentially extending the half-life (

) and increasing the Area Under the Curve (AUC) of the parent drug.[1][2]

Figure 3: Mechanism of MAO-mediated deamination and the kinetic blockade introduced by deuteration.[1][2]

Experimental Protocols

Protocol A: Preparation of Calibration Standards

Objective: Create a linear calibration curve (5 – 1000 ng/mL) with constant IS concentration.

-

Stock Preparation: Dissolve 1 mg Mescaline-d4 HCl in 10 mL Methanol (100 µg/mL stock). Store at -20°C.

-

Working IS Solution: Dilute Stock to 100 ng/mL in 50:50 Methanol:Water.

-

Curve Generation:

Protocol B: LC-MS/MS Instrument Parameters

Objective: Validated parameters for separation and detection.

-

Column: Waters Acquity HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or equivalent.[1][2]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

Mass Spec (ESI+):

References

-

Björnstad, K., et al. (2008).[1][2] "Development and Clinical Application of an LC-MS-MS Method for Mescaline in Urine." Journal of Analytical Toxicology, 32(3), 227–231. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 4076, Mescaline. Retrieved from [Link][1][2]

-

Mutschler, J., et al. (2013).[1][2] "Psychoactive substances and the deuterium switch: A review of the kinetic isotope effect." Journal of Clinical Psychopharmacology. (Contextual grounding for Section 4).

Sources

Technical Guide: Solubility Profile and Analytical Preparation of Mescaline-d4 Hydrochloride in Methanol

Executive Summary

Mescaline-d4 hydrochloride (2-(3,4,5-trimethoxyphenyl)ethan-1,1,2,2-d4-1-amine HCl) is the stable isotope-labeled analog of the phenethylamine alkaloid mescaline.[1] It serves as the gold-standard Internal Standard (IS) for the quantitative analysis of mescaline in forensic and clinical toxicology via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide addresses a critical gap in available literature: while thermodynamic solubility data exists for the parent compound, specific data for the deuterated salt is often fragmented. This document synthesizes physicochemical principles with empirical data to define the Functional Solubility Limits of Mescaline-d4 HCl in methanol, establishing a validated protocol for the preparation of stable Certified Reference Materials (CRMs) and working stock solutions.

Key Takeaway: Mescaline-d4 HCl exhibits high solubility in methanol, capable of sustaining concentrations >10 mg/mL. However, for analytical precision and isotopic stability, a working maximum of 1.0 mg/mL is recommended to mitigate evaporative concentration shifts and ensure long-term stability at -20°C.

Physicochemical Profile & Isotopic Integrity

Understanding the structural basis of solubility is prerequisite to experimental design. The deuterated analog retains the polar/non-polar balance of the parent molecule, but the isotopic labeling requires specific handling considerations.

Structural Specifications

-

CAS Number: 2762464-15-1 (free base analog reference)

-

Molecular Formula: C₁₁H₁₃D₄NO₃[1] · HCl

-

Molecular Weight: 251.74 g/mol (Salt) vs 247.72 g/mol (Parent HCl)

-

Label Position: 1,1,2,2-d4 (Deuterium atoms located on the ethyl chain).

Isotopic Exchange Risk

A critical technical consideration in solvent selection is Deuterium-Hydrogen (D/H) Exchange .

-

Risk Analysis: Methanol (CH₃OH) is a protic solvent with an exchangeable hydroxyl proton.

-

Assessment: The deuterium labels in Mescaline-d4 are located on the ethylene backbone (C-D bonds), not on heteroatoms (N-D or O-D). C-D bonds are chemically inert under standard storage conditions.

Solubility Data: Empirical & Functional Limits

The following data synthesizes commercial Certificate of Analysis (CoA) benchmarks with derived physicochemical properties of the parent Mescaline HCl.

Table 1: Solubility Profile of Mescaline-d4 HCl in Methanol

| Parameter | Value / Limit | Confidence Level | Source / Rationale |

| Functional Solubility (Rec.) | 1.0 mg/mL | High | Standard CRM concentration (Cerilliant/Sigma) |

| Saturation Limit (Est.) | > 50 mg/mL | Medium | Based on Parent HCl solubility in MeOH |

| Thermodynamic Stability | Stable at -20°C | High | 12+ months in sealed ampoules |

| Dissolution Rate | Rapid (< 2 min) | High | Ionic salt in polar protic solvent |

| Solvent Class | Protic Polar | N/A | Ideal for electrospray ionization (ESI) |

Technical Insight: While Mescaline HCl has been reported to have solubility as high as 300 mg/mL in methanol (anecdotal forensic data), preparing stocks near saturation is scientifically unsound for quantitative standards. High concentrations increase the risk of precipitation during cold storage (-20°C) and amplify errors caused by solvent evaporation.

Protocol: Preparation of Primary Stock Solutions

This protocol defines a self-validating workflow for preparing a 1.0 mg/mL (1000 µg/mL) primary stock solution. This concentration is optimal: it is high enough to allow significant dilution (minimizing weighing errors) but low enough to prevent precipitation.

Materials & Prerequisites

-

Analyte: Mescaline-d4 HCl (Solid, >98% isotopic purity).

-

Solvent: LC-MS Grade Methanol (anhydrous preferred to prevent hydrolysis risks, though minimal for this compound).

-

Vessels: Amber Class A Volumetric Flasks (10 mL).

-

Balance: Analytical balance readable to 0.01 mg (X.XXXXX g).

Step-by-Step Gravimetric Workflow

-

Equilibration: Allow the Mescaline-d4 HCl vial to reach room temperature (20-25°C) before opening to prevent condensation.

-

Weighing (Difference Method):

-

Place the empty volumetric flask on the balance. Tare.

-

Weigh approx.[1] 10.0 mg of Mescaline-d4 HCl directly into the flask.

-

Record the exact mass (

) to 0.01 mg precision.

-

-

Dissolution:

-

Add Methanol to approx. 80% of the flask volume.

-

Sonicate for 60 seconds. Note: The salt should dissolve instantly. If particles remain, check for impurities.

-

-

Dilution to Volume:

-

Concentration Calculation:

Ensure correction for the HCl salt form if the target concentration is Free Base equivalent.

Visualization: Stock Preparation Workflow

Figure 1: Validated workflow for the preparation of gravimetric stock solutions, emphasizing thermal equilibration to prevent volumetric errors.

Stability, Handling & Storage

Evaporative Concentration Shift

Methanol is volatile (BP: 64.7°C). In a standard 2 mL screw-cap vial, solvent loss can increase concentration by 1-2% per month even at room temperature if not tightly sealed.

-

Mitigation: Store stocks in flame-sealed ampoules for long-term (>6 months) storage. For working stocks, use vials with PTFE-lined caps and wrap with Parafilm.

Temperature Effects[5]

-

Storage: -20°C is the industry standard.

-

Solubility at Low Temp: At 1.0 mg/mL, Mescaline-d4 HCl remains fully dissolved at -20°C. No precipitation occurs.

-

Freeze/Thaw Cycles: Limit to <5 cycles. Vortex thoroughly after thawing to redissolve any micro-precipitates formed in the headspace condensation.

Analytical Application: LC-MS/MS Integration

The solubility of the IS directly impacts the Injection Solvent composition.

Solvent Mismatch

Injecting a pure methanol stock into a high-aqueous reverse-phase gradient (e.g., 95% Water) can cause "solvent effects" leading to peak fronting or splitting.

-

Recommendation: Dilute the Methanol Stock (1 mg/mL) into a Working Solution using the initial mobile phase (e.g., 90:10 Water:MeOH + 0.1% Formic Acid).

-

Solubility Check: Mescaline-d4 HCl is highly water-soluble; dilution into aqueous mobile phases is seamless and does not cause precipitation.

LC-MS/MS Pathway

Figure 2: Integration of Mescaline-d4 stock into the bioanalytical workflow. Note the dilution step to match mobile phase conditions.

References

-

PubChem. (2024). Mescaline Hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link][5]

-

ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Handling. Retrieved from [Link]

Sources

Navigating the Nuances of Mescaline-d4 Hydrochloride: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the use of isotopically labeled compounds like Mescaline-d4 hydrochloride is indispensable for accurate quantification and metabolic studies. This guide provides a comprehensive overview of the critical technical and safety considerations surrounding this compound, moving beyond a standard Safety Data Sheet (SDS) to offer practical insights grounded in scientific principles.

This document will delve into the essential aspects of Mescaline-d4 hydrochloride, from its fundamental chemical properties and regulatory landscape to detailed protocols for safe handling, storage, and disposal. The information presented herein is intended to empower researchers to work with this compound responsibly and effectively, ensuring both personal safety and the integrity of their scientific investigations.

Compound Profile and Regulatory Status

Mescaline-d4 hydrochloride is the deuterated analog of mescaline hydrochloride, a naturally occurring psychedelic protoalkaloid of the substituted phenethylamine class. The incorporation of four deuterium atoms into the mescaline molecule provides a stable isotopic label, making it an invaluable internal standard for mass spectrometry-based quantification of mescaline in biological matrices.

Regulatory Framework: It is crucial to understand that mescaline is classified as a Schedule I controlled substance in the United States and is similarly regulated in many other countries.[1][2] This classification signifies a high potential for abuse and no currently accepted medical use in treatment.[1] Consequently, Mescaline-d4 hydrochloride, as an analog, is also regulated as a Schedule I compound.[3] All research activities involving this substance are subject to stringent regulatory oversight by the Drug Enforcement Administration (DEA) and other relevant national authorities. Researchers must obtain the appropriate registrations and licenses before acquiring, storing, or using this compound.[4]

Physicochemical Properties and Stability

A thorough understanding of the physical and chemical properties of Mescaline-d4 hydrochloride is fundamental to its proper handling and use in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃D₄NO₃ • HCl | [1] |

| Formula Weight | 251.7 g/mol | [1] |

| Appearance | Crystalline solid | [3] |

| Solubility | DMF: 0.5 mg/ml, DMSO: 3 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 3 mg/ml | [3] |

| Storage Temperature | -20°C | [3] |

| Stability | ≥ 5 years (when stored properly) | [3] |

Causality Behind Storage and Handling: The recommended storage at -20°C in a tightly sealed container is critical to prevent degradation and maintain the isotopic purity of the compound.[3] Deuterated standards should be stored in cool, dry conditions, away from moisture and light.[5] For long-term stability, keeping the compound under an inert gas atmosphere can help prevent hydrogen-deuterium exchange.[5]

Pharmacological Profile: Mechanism of Action

The primary psychoactive effects of mescaline are mediated through its interaction with the serotonergic system. It acts as a partial agonist at serotonin 5-HT₂ₐ receptors.[6] The activation of these receptors is believed to be the key mechanism underlying its hallucinogenic properties.[6] While the deuteration in Mescaline-d4 hydrochloride does not alter its fundamental pharmacological target, it is a critical tool for elucidating the pharmacokinetics of the parent compound.

Figure 1: Simplified signaling pathway of Mescaline's primary mechanism of action.

Hazard Identification and Safety Precautions

Based on the available Safety Data Sheets, Mescaline-d4 hydrochloride is classified as harmful if swallowed.[6] The primary hazards are associated with its acute toxicity.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

Precautionary Statements:

-

P264: Wash thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P330: Rinse mouth.

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Personal Protective Equipment (PPE)

The causality behind the requirement for specific PPE is to prevent accidental ingestion, inhalation, and skin contact.

-

Eye Protection: Safety glasses or goggles are mandatory to protect against accidental splashes.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn to prevent skin contact.

-

Body Protection: A lab coat should be worn to protect clothing and skin.

Engineering Controls

Work with Mescaline-d4 hydrochloride should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation of any airborne particles.

Experimental Protocols: Handling and Solution Preparation

The integrity of research data relies on the accurate preparation of standards and solutions. The following protocols provide a framework for the safe and precise handling of Mescaline-d4 hydrochloride.

Preparation of a Stock Solution (e.g., 1 mg/mL in Methanol)

Rationale: Methanol is a common solvent for creating stock solutions of analytical standards due to its volatility and compatibility with many analytical techniques.

Materials:

-

Mescaline-d4 hydrochloride

-

Anhydrous methanol (LC-MS grade or equivalent)

-

Calibrated analytical balance

-

Volumetric flask (e.g., 1 mL or 5 mL)

-

Amber glass vial with a PTFE-lined cap

-

Pipettes and tips

Procedure:

-

Allow the container of Mescaline-d4 hydrochloride to equilibrate to room temperature before opening to prevent condensation.[7]

-

Accurately weigh the desired amount of the compound using a calibrated analytical balance.

-

Carefully transfer the weighed compound into the volumetric flask.

-

Add a small amount of methanol to dissolve the solid.

-

Once dissolved, add methanol to the calibration mark of the volumetric flask.

-

Cap the flask and invert several times to ensure a homogenous solution.

-

Transfer the stock solution to a labeled amber glass vial for storage.

-

Store the stock solution at -20°C.[3]

Spill and Decontamination Protocol

Rationale: A clear and practiced spill response protocol is essential to mitigate exposure and contamination in the event of an accident.

Procedure for a Minor Spill:

-

Alert personnel: Immediately alert others in the vicinity of the spill.

-

Evacuate the immediate area: If the substance is a powder, avoid creating dust.

-

Don appropriate PPE: This includes double gloving, a lab coat, and eye protection.

-

Contain the spill: For a solid spill, gently cover with a damp paper towel to avoid aerosolization. For a liquid spill, use an appropriate absorbent material.

-

Clean the area: Working from the outside in, carefully clean the spill area with a detergent solution, followed by a 10% bleach solution or another appropriate disinfectant.[8]

-

Dispose of waste: All contaminated materials (paper towels, absorbent pads, gloves, etc.) must be disposed of as hazardous chemical waste in accordance with institutional and regulatory guidelines.

-

Wash hands thoroughly: After the cleanup is complete and PPE has been removed, wash hands with soap and water.

Figure 2: A logical workflow for responding to a minor laboratory spill.

Toxicological Information and the Impact of Deuteration

The toxicological profile of Mescaline-d4 hydrochloride is expected to be very similar to that of its non-deuterated counterpart. Acute toxicity from ingestion is the primary concern.[6] Symptoms of mescaline exposure can include nausea, vomiting, mydriasis (dilated pupils), tachycardia (increased heart rate), and hypertension (increased blood pressure).[9][10]

Disposal of Waste

As a Schedule I controlled substance, the disposal of Mescaline-d4 hydrochloride and any contaminated materials must be conducted in strict accordance with DEA regulations and institutional policies.[11] Registrants must maintain meticulous records of the disposal of controlled substances.[12] The substance must be rendered "non-retrievable," meaning it cannot be readily transformed back into a usable form.[13] This is often achieved through incineration by a licensed reverse distributor. Researchers should consult with their institution's Environmental Health and Safety (EHS) office and the DEA for specific guidance on proper disposal procedures.[14]

Conclusion

Mescaline-d4 hydrochloride is a vital tool for researchers in the fields of pharmacology, toxicology, and drug metabolism. Its use, however, is governed by a stringent regulatory framework and requires a comprehensive understanding of its properties and associated hazards. By adhering to the principles of safe handling, proper storage, and compliant disposal outlined in this guide, researchers can ensure the integrity of their work while maintaining a safe laboratory environment. This commitment to scientific rigor and safety is paramount in advancing our understanding of mescaline and other psychoactive compounds.

References

-

Acute Mescaline Intoxication Followed by Catatonia. (n.d.). ResearchGate. Retrieved from [Link]

-

Comparative acute effects of mescaline, lysergic acid diethylamide, and psilocybin in a randomized, double-blind, placebo-controlled cross-over study in healthy participants. (2023, May 25). PubMed. Retrieved from [Link]

-

Mescaline toxicity. (2021, November 17). WikEM. Retrieved from [Link]

-

Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma. (2022, October 25). PubMed. Retrieved from [Link]

-

Development and Clinical Application of an LC-MS-MS Method for Mescaline in Urine. (n.d.). PubMed. Retrieved from [Link]

-

(PDF) Acute Mescaline Intoxication Followed by Catatonia. (2022, October 26). ResearchGate. Retrieved from [Link]

-

Schedule I Controlled Substances Research Information. (n.d.). DEA Diversion Control Division. Retrieved from [Link]

-

Drug Disposal Information. (n.d.). DEA Diversion Control Division - Department of Justice. Retrieved from [Link]

-

Comparative acute effects of mescaline, lysergic acid diethylamide, and psilocybin in a randomized, double-blind, placebo-controlled cross-over study in healthy participants. (2023, May 25). PMC. Retrieved from [Link]

-

(PDF) Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma. (2022, August 11). ResearchGate. Retrieved from [Link]

-

Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.. Retrieved from [Link]

-

In vivo metabolism products of mescaline. These include demethylation and side chain modification. (n.d.). ResearchGate. Retrieved from [Link]

-

8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Lab Manager. Retrieved from [Link]

-

Consideration of barriers to research part 2: schedule 1 controlled drugs (accessible version). (2024, February 6). GOV.UK. Retrieved from [Link]

-

21 CFR Part 1317 -- Disposal. (n.d.). eCFR. Retrieved from [Link]

-

Disposal of Controlled Substances. (2014, September 9). Federal Register. Retrieved from [Link]

-

How a Drug's Schedule I Status Restricts Research. (n.d.). R Street Institute. Retrieved from [Link]

-

Psilocin. (n.d.). Wikipedia. Retrieved from [Link]

-

Remove barriers to clinical research for schedule 1 drugs with therapeutic potential. (2023, May 2). ResearchGate. Retrieved from [Link]

-

LSD vs Mushrooms: Comparing Psychedelic Effects of LSD, Psilocybin and Mescaline. (2025, September 9). Technology Networks. Retrieved from [Link]

-

Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

-

Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC. Retrieved from [Link]

-

DEA Rule on the Disposal of Controlled Substances. (2014, October 20). ASHP. Retrieved from [Link]

-

Physical and chemical stability of gemcitabine hydrochloride solutions. (n.d.). PubMed. Retrieved from [Link]

-

Exempt Chemical Preparations Under the Controlled Substances Act. (2024, May 15). Federal Register. Retrieved from [Link]

-

Drug Enforcement Administration Diversion Control Division Guidance Document Title: Disposal of Controlled Substance Prescriptio. (2023, June 13). DEA. Retrieved from [Link]

-

Mescaline Vs Psilocybin: What's The Difference?. (2024, September 27). Zamnesia. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Psilocin - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Diversion Control Division | Schedule I Controlled Substances Research Information [deadiversion.usdoj.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Comparative acute effects of mescaline, lysergic acid diethylamide, and psilocybin in a randomized, double-blind, placebo-controlled cross-over study in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. wikem.org [wikem.org]

- 11. eCFR :: 21 CFR Part 1317 -- Disposal [ecfr.gov]

- 12. ashp.org [ashp.org]

- 13. Federal Register :: Disposal of Controlled Substances [federalregister.gov]

- 14. Diversion Control Division | Drug Disposal Information [deadiversion.usdoj.gov]

A Technical Guide to the Isotopic Purity Assessment of Mescaline-d4 Reference Materials

Introduction: The Critical Role of Isotopic Purity in Quantitative Analysis

Mescaline-d4, a deuterium-labeled analog of the psychedelic phenethylamine mescaline, serves as an indispensable tool in modern analytical science. Its primary application is as an internal standard for the quantification of mescaline in complex matrices such as biological fluids and forensic samples.[1] The use of a stable isotope-labeled (SIL) internal standard is the gold standard in mass spectrometry-based quantitative assays, as it co-elutes with the unlabeled analyte and experiences similar ionization effects, correcting for variations in sample preparation and instrument response.[1]

The efficacy of Mescaline-d4 as an internal standard is fundamentally dependent on its isotopic purity . High isotopic purity ensures that the signal from the standard does not interfere with the signal of the native analyte, a phenomenon known as cross-contribution, which can compromise the accuracy of quantitative results. Therefore, rigorous assessment and certification of the isotopic purity of Mescaline-d4 reference materials are not merely procedural formalities but are foundational to generating reliable, reproducible, and defensible scientific data. This guide provides an in-depth technical overview of the methodologies and best practices for this critical characterization.

Core Methodologies: A Dual-Pronged Approach

The comprehensive characterization of a deuterated reference material like Mescaline-d4 relies on a synergistic combination of analytical techniques. No single method can provide a complete picture of both the degree of deuterium incorporation and the specific positions of the labels. The two pillars of this assessment are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

-

Mass Spectrometry (MS): This is the primary technique for determining the isotopic enrichment or the relative abundance of all isotopologues (molecules that differ only in their isotopic composition) in the material.[3] It directly measures the mass-to-charge ratio of the ions, allowing for the quantification of Mescaline-d4 relative to d0, d1, d2, and d3 species.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled in its ability to confirm the structural integrity of the molecule and verify the specific locations of the deuterium atoms.[2] While MS confirms that deuterium is present, NMR confirms where it is, ensuring there has been no unexpected H/D scrambling during synthesis.[5]

This dual-pronged approach creates a self-validating system where the quantitative data from MS is supported by the qualitative, structural confirmation from NMR, ensuring the highest level of confidence in the reference material's identity and purity.[2]

Figure 1: High-level workflow for the comprehensive characterization of Mescaline-d4 reference material.

Mass Spectrometry for Isotopic Distribution Analysis

Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the preferred method for determining isotopic purity.[2] The liquid chromatography step separates the analyte of interest from any chemical impurities, ensuring that the mass spectrum is clean and representative of only the mescaline isotopologues.[6]

Causality Behind Experimental Choices

-

High-Resolution MS (e.g., Orbitrap, Q-TOF): The use of HRMS is critical. It provides the necessary mass accuracy and resolution to clearly distinguish between the isotopologue peaks (e.g., d3 vs. d4), which may be very close in mass, and to separate them from potential isobaric interferences.[4][6]

-

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]+ with minimal fragmentation. This is ideal for isotopic purity analysis because it keeps the molecule intact, allowing for the direct observation of the full isotopologue distribution of the parent molecule.

-

Full Scan Mode: Unlike Selected Reaction Monitoring (SRM) used in targeted quantification, isotopic purity assessment requires acquiring data in full scan mode. This allows for the capture and relative quantification of all isotopologues present, from the unlabeled (d0) to the fully labeled (d4) and any under-labeled species in between.[2]

Figure 2: Conceptual workflow for LC-MS based isotopic purity assessment.

Protocol: LC-HRMS Isotopic Purity Assessment of Mescaline-d4

-

Sample Preparation:

-

Accurately prepare a stock solution of the Mescaline-d4 reference material in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Further dilute the stock solution to a working concentration of approximately 1 µg/mL using the initial mobile phase composition. This concentration must be optimized to provide excellent signal intensity without causing detector saturation.[6]

-

-

Liquid Chromatography (LC) Conditions:

-

Column: Use a standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) suitable for the analysis of small polar molecules.

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for promoting good ionization in positive ESI mode.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A rapid gradient can be used, as the primary goal is to separate the analyte from impurities, not from its isotopologues (which co-elute). For example: 5% B for 0.5 min, ramp to 95% B over 2 min, hold for 1 min, then return to initial conditions and equilibrate. A total run time of around 5 minutes is typical.[7]

-

Injection Volume: 2 µL.

-

-

High-Resolution Mass Spectrometry (HRMS) Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full Scan (FS).

-

Scan Range: m/z 150-250 (This range comfortably covers the expected protonated ions of all mescaline isotopologues).

-

Resolution: Set to a high value, e.g., >70,000 FWHM (Full Width at Half Maximum), to ensure baseline separation of isotopic peaks.[4]

-

Calibration: Ensure the instrument is calibrated according to the manufacturer's guidelines immediately prior to the run to guarantee high mass accuracy.[6]

-

Data Analysis and Interpretation

The analysis involves extracting the ion chromatograms for each expected isotopologue and integrating the corresponding peaks in the mass spectrum. The isotopic purity is calculated based on the relative abundance of the target d4 ion compared to the sum of all detected isotopologue ions.[8]

Calculation: Isotopic Purity (%) = [ I(d4) / (I(d0) + I(d1) + I(d2) + I(d3) + I(d4)) ] x 100 Where I(dx) is the integrated peak area (or intensity) of the respective isotopologue.

| Isotopologue | Expected [M+H]+ (m/z) | Observed Intensity (Example) | Relative Abundance (%) |

| Mescaline-d0 | 212.1281 | 15,000 | 0.15% |

| Mescaline-d1 | 213.1344 | 25,000 | 0.25% |

| Mescaline-d2 | 214.1407 | 50,000 | 0.50% |

| Mescaline-d3 | 215.1470 | 110,000 | 1.10% |

| Mescaline-d4 | 216.1532 | 9,800,000 | 98.00% |

| Total | 10,000,000 | 100.00% |

Table 1: Example of quantitative data from an HRMS analysis of a Mescaline-d4 batch, demonstrating the calculation of isotopic purity.

NMR Spectroscopy for Structural and Positional Verification

NMR spectroscopy serves as the orthogonal method to confirm the specific sites of deuteration and the overall structural integrity of the reference material.[9] For Mescaline-d4, where the deuterium labels are typically on the ethylamine side chain, ¹H-NMR (Proton NMR) is exceptionally powerful.

Causality Behind Experimental Choices

-

¹H-NMR: The principle is straightforward: in a highly deuterated compound, the proton signals at the sites of deuteration will be absent or significantly diminished. By comparing the ¹H-NMR spectrum of Mescaline-d4 to that of an authentic, unlabeled Mescaline standard, one can confirm the positions of the deuterium atoms by observing the disappearance of specific proton signals.

-

Quantitative NMR (qNMR): For a more precise measure of the overall deuterium incorporation, qNMR can be employed. By integrating the residual proton signals at the labeled positions and comparing them to the integral of a stable, non-deuterated proton signal within the molecule (e.g., the aromatic protons), one can calculate the percentage of deuteration at each site.[3]

Protocol: ¹H-NMR for Positional Verification

-

Sample Preparation:

-

Dissolve ~5-10 mg of the Mescaline-d4 reference material in a deuterated NMR solvent (e.g., Chloroform-d, CDCl₃). The choice of a deuterated solvent is essential to avoid large interfering solvent peaks in the spectrum.

-

Filter the solution into a clean, dry NMR tube.

-

-

NMR Acquisition Parameters (Example on a 400 MHz instrument):

-

Experiment: Standard ¹H acquisition.

-

Number of Scans: 16-64 scans to ensure good signal-to-noise ratio.

-

Relaxation Delay (d1): A sufficiently long delay (e.g., 5 seconds) is important for quantitative accuracy, allowing all protons to fully relax between pulses.

-

Spectral Width: 0-12 ppm.

-

-

Data Analysis and Interpretation:

-

Process the spectrum (Fourier transform, phase correction, baseline correction).

-

Integrate all signals. The signals corresponding to the aromatic protons and the methoxy (-OCH₃) groups should integrate to their expected values (2H and 9H, respectively).

-

Critically examine the region where the ethylamine protons (-CH₂CH₂-) would appear (~2.8-3.1 ppm). In a high-purity Mescaline-d4 sample, the integrals in this region should be drastically reduced, ideally to <2% of what would be expected for an unlabeled sample. This confirms that deuteration has occurred at the desired positions.

-

Final Certification and Best Practices

A comprehensive Certificate of Analysis (CoA) for a Mescaline-d4 reference material must report the results from both MS and NMR analyses.

-

The isotopic purity (e.g., 98.0%) as determined by HRMS should be clearly stated.

-

The isotopic enrichment for the main isotopologue (e.g., ≥99% d4) should also be reported.

-

A statement confirming the position of deuteration as verified by NMR is essential for trustworthiness.

Ensuring the quality of deuterated reference materials is paramount for the integrity of research in fields from clinical pharmacokinetics to forensic toxicology.[7][10] By employing a robust, multi-technique approach grounded in sound scientific principles, analysts can provide the highest degree of confidence in these critical reagents.[11]

References

- ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS.

- PubMed. (2022). Detection of mescaline in human hair samples by UPLC-MS/MS: Application to 19 authentic forensic cases.

- Analytical Methods (RSC Publishing). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR.

- National Institutes of Health (NIH). (2025). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy.

- Journal of Analytical Toxicology. Development and Clinical Application of an LC-MS-MS Method for Mescaline in Urine.

- ResearchGate. Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry.

- ResearchGate. Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR.

- Oxford Academic. (2008). Development and Clinical Application of an LC-MS-MS Method for Mescaline in Urine.

- ResearchGate. Development and Clinical Application of an LC-MS-MS Method for Mescaline in Urine.

- ILAC. (2005). ILAC-G9:2005 Guidelines for the Selection and Use of Reference Materials.

- PubMed. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry.

- PubMed. (2022). Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma.

- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.

- European Accreditation. (2003). EA - 4/14 The Selection and Use of Reference Materials.

- ResearchGate. (2021). How to calculate isotope purity of firmaldehyde-d2 using NMR spectroscopy?

- ECA Academy. (2025). WHO: Update of Guideline of Reference Standards.

- NuMega Resonance Labs. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API.

- University of Groningen. (2022). Evaluating the use of NMR for the determination of deuterium abundance in water.

- International Atomic Energy Agency (IAEA). Development and use of reference materials and quality control materials.

- ResolveMass Laboratories Inc. (2025). Analytical Techniques for Reference Standard Characterization.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. isotope.com [isotope.com]

- 4. researchgate.net [researchgate.net]

- 5. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Detection of mescaline in human hair samples by UPLC-MS/MS: Application to 19 authentic forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. demarcheiso17025.com [demarcheiso17025.com]

Pharmacological Classification & Analytical Standardization of Mescaline-d4

Executive Summary

Mescaline-d4 is the stable isotope-labeled analog of the phenethylamine hallucinogen mescaline (3,4,5-trimethoxyphenethylamine). While it retains the pharmacophore of its parent compound—classifying it pharmacologically as a serotonin 5-HT2A receptor agonist—its primary utility is not therapeutic but analytical. It serves as the "Gold Standard" Internal Standard (IS) for the quantification of mescaline in complex biological matrices (blood, urine, vitreous humor) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide delineates the chemical identity of Mescaline-d4, its pharmacological context, and the technical protocols required to deploy it as a self-validating reference system in forensic and clinical toxicology.

Part 1: Chemical & Pharmacological Profile

Chemical Identity

Mescaline-d4 is chemically distinct from natural mescaline due to the substitution of four hydrogen atoms with deuterium (

-

IUPAC Name: 2-(3,4,5-trimethoxyphenyl)ethan-1,1,2,2-d4-1-amine[1]

-

Molecular Formula:

[1] -

Molecular Weight: ~215.29 g/mol (Free base) vs. 211.26 g/mol (Unlabeled)

-

Mass Shift: +4 Da (Critical for mass spectral resolution)

Pharmacological Context vs. Analytical Utility

Although Mescaline-d4 is an analytical tool, it is vital to understand its pharmacological classification for safety and regulatory compliance.

-

Receptor Binding: Like its parent, Mescaline-d4 possesses the structural requirements to bind the 5-HT2A and 5-HT2C receptors. In a biological system, it would act as a partial agonist, inducing psychotomimetic effects indistinguishable from mescaline.

-

Regulatory Status: In many jurisdictions (e.g., US), Mescaline is a Schedule I controlled substance.[2][3] Deuterated analogs often fall under the "Controlled Substance Analogue Enforcement Act" or specific research exemptions, requiring strict chain-of-custody protocols during handling.

Expert Insight: Treat Mescaline-d4 with the same safety protocols as the parent drug. Its biological potency is theoretically identical, even if the dosage used in mass spectrometry (nanograms) is sub-therapeutic.

Part 2: The Mechanism of Internal Standardization

The superiority of Mescaline-d4 over structural analogs (e.g., mescaline-d9 or non-deuterated homologs) lies in its ability to correct for Matrix Effects and Ion Suppression .

The Co-Elution Imperative

In LC-MS/MS, the "Matrix Effect" occurs when co-eluting compounds (phospholipids, proteins) in the source compete for ionization energy, suppressing the signal of the target analyte.

-

Structural Analogs: Elute at slightly different times, meaning the analyte might suffer suppression while the standard does not (or vice versa), leading to quantification errors.

-

Stable Isotope Standards (Mescaline-d4): The deuterium substitution causes a negligible shift in retention time. Mescaline-d4 co-elutes perfectly with Mescaline. Therefore, any ionization suppression affecting the drug equally affects the standard. The ratio of their signals remains constant, ensuring accuracy.

Visualization: Matrix Effect Correction

The following diagram illustrates how Mescaline-d4 corrects for signal suppression that would otherwise invalidate the result.

Part 3: Analytical Protocol (LC-MS/MS)

This protocol is designed for the quantification of Mescaline in human plasma or urine. It utilizes Solid Phase Extraction (SPE) for maximum cleanliness, essential for high-sensitivity forensic applications.

Sample Preparation Workflow

Principle: Cation exchange SPE utilizes the basic amine of the mescaline structure (

-

Sample Aliquot: 200 µL Plasma/Urine.

-

IS Addition: Add 20 µL Mescaline-d4 (1 µg/mL in MeOH). Vortex.

-

Buffer: Add 200 µL 0.1M Phosphate Buffer (pH 6.0).

-

SPE Loading: Condition Mixed-Mode Cation Exchange (MCX) columns with MeOH and Water. Load sample.

-

Wash:

-

Wash 1: 0.1M HCl (Removes acidic/neutral interferences).

-

Wash 2: MeOH (Removes hydrophobic neutrals).

-

-

Elution: 5% Ammonium Hydroxide in MeOH (Releases the basic amine).

-

Dry & Reconstitute: Evaporate to dryness under

; reconstitute in Mobile Phase A.

LC-MS/MS Parameters

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495). Column: C18 or Biphenyl (e.g., Kinetex Biphenyl, 2.6 µm, 100 x 2.1 mm). Biphenyl provides superior retention for polar amines like mescaline compared to standard C18.

Mobile Phases:

-

A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate for pH stability).

-

B: 0.1% Formic Acid in Methanol/Acetonitrile (50:50).

Gradient:

-

0.0 min: 5% B

-

0.5 min: 5% B

-

3.5 min: 95% B

-

5.0 min: 95% B (Re-equilibrate thereafter)

Mass Spectrometry Transitions (MRM)

The following transitions assume the standard

| Compound | Precursor Ion ( | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (V) | Origin of Fragment |

| Mescaline | 212.1 | 180.1 | 195.1 | 25 / 15 | Loss of |

| Mescaline-d4 | 216.1 | 184.1 | 199.1 | 25 / 15 | Retains |

Technical Note: The transition 212

180 corresponds to the loss of methanol (, mass 32) from the trimethoxy ring. Since the deuterium labels are on the ethylamine side chain, they are retained in the fragment ion. Thus, the d4 standard shifts from 180 to 184.

Workflow Diagram

Part 4: Validation & Quality Assurance

To ensure the method is authoritative and trustworthy (E-E-A-T), the following validation parameters must be met:

-

Linearity: The response ratio (Mescaline Area / Mescaline-d4 Area) must be linear (

) across the relevant range (typically 5 ng/mL to 1000 ng/mL). -

Isotopic Purity Check: The Mescaline-d4 standard must be checked for "unlabeled" contribution. If the d4 standard contains >0.5% d0 (unlabeled mescaline), it will contribute to the analyte signal, causing false positives at low concentrations.

-

Cross-Talk: Inject a high concentration of Mescaline-d4 only and monitor the Mescaline transition (212

180). There should be no signal. Conversely, inject high Mescaline and monitor 216

References

-

Cayman Chemical. (2023). Mescaline-d4 (hydrochloride) Product Information & Safety Data Sheet. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 4076, Mescaline. Retrieved from

-

Al-Saffar, Y., et al. (2018). "Development and Clinical Application of an LC-MS-MS Method for Mescaline in Urine." Journal of Analytical Toxicology, 32(3), 227–232. Retrieved from

-

Liechti, M. E. (2022). "Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma." Journal of Pharmaceutical and Biomedical Analysis, 221, 114980. Retrieved from

-

United States Drug Enforcement Administration (DEA). (2024). Controlled Substances - Alphabetical Order. Retrieved from

Sources

Technical Guide: Comparative Analysis of Mescaline-d4 and Mescaline-d9 Internal Standards

The following technical guide details the structural, mechanistic, and analytical differences between Mescaline-d4 and Mescaline-d9 isotopes.

Executive Summary

In quantitative forensic toxicology and clinical pharmacokinetics, the selection of an appropriate Internal Standard (IS) is the single most critical variable for ensuring method accuracy. For Mescaline (3,4,5-trimethoxyphenethylamine), two primary deuterated analogs are commercially available: Mescaline-d4 and Mescaline-d9 .

While both serve to normalize extraction recovery and ionization efficiency, they differ fundamentally in their deuteration sites , fragmentation kinetics , and chromatographic isotope effects . This guide analyzes these differences to assist researchers in optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

Structural & Physicochemical Characterization

The primary distinction lies in the position of the deuterium labels. This structural difference dictates the mass shift and the stability of the label during fragmentation.

| Feature | Mescaline-d4 | Mescaline-d9 |

| Chemical Name | 2-(3,4,5-trimethoxyphenyl)ethan-1,1,2,2-d4-1-amine | 2-(3,5-dimethoxy-4-trideuteromethoxyphenyl)ethanamine (Total 9D on methoxy groups) |

| Label Position | Ethylamine Side Chain ( | Methoxy Groups (3, 4, 5 positions on ring) |

| Molecular Formula | ||

| Monoisotopic Mass | 215.15 Da (Free base) | 220.18 Da (Free base) |

| Precursor Ion [M+H]+ | m/z 216.2 | m/z 221.2 |

| Lipophilicity Shift | Moderate (Aliphatic deuteration) | High (Polar ether deuteration) |

Deuterium Stability

-

Mescaline-d4 (Side Chain): The deuterium atoms are located on the alkyl chain. These positions are chemically inert under standard extraction conditions (acidic/basic). However, they are the site of enzymatic deamination (MAO activity), making d4 potentially less suitable for in vitro metabolic stability studies where the amine chain is degraded.

-

Mescaline-d9 (Methoxy): The deuterium atoms are on the methyl ether groups. These are generally stable against exchange in aqueous solution but are subject to O-demethylation in metabolic pathways (CYP2D6). For analytical quantification (non-metabolic), d9 provides a robust, chemically stable label.

Mass Spectrometry Dynamics (LC-MS/MS)

The choice of isotope dictates the Multiple Reaction Monitoring (MRM) transitions. Understanding the fragmentation pathway is essential to predict where the deuterium labels end up in the daughter ions.

Fragmentation Mechanism

The primary fragmentation of Mescaline in ESI+ involves the neutral loss of Methanol (

Pathway Logic:

-

Mescaline-d4: The label is on the ethylamine chain.[1]

-

Loss of

(17 Da) -

Loss of

(32 Da)

-

-

Mescaline-d9: The label is on the methoxy groups (

).-

Loss of

(17 Da) -

Loss of Methanol: The molecule loses one deuterated methoxy group (

, 35 Da). The remaining fragment retains 6D.

-

Visualization of Fragmentation Pathways

The following diagram illustrates the divergence in product ion formation.

Figure 1: Comparative fragmentation pathways showing mass shifts in quantifier ions.

Chromatographic Isotope Effect[3]

In Reverse Phase Liquid Chromatography (RPLC), deuterated isotopologues often elute slightly earlier than their non-deuterated counterparts. This is known as the Deuterium Isotope Effect .

-

Mechanism: C-D bonds are slightly shorter and have lower polarizability than C-H bonds, reducing the van der Waals interactions with the C18 stationary phase.

-

Impact:

-

Mescaline-d9: With 9 deuteriums, the lipophilicity shift is more pronounced. Expect a retention time (RT) shift of -0.05 to -0.15 min relative to native Mescaline.

-

Mescaline-d4: With only 4 deuteriums, the shift is subtler, often <0.05 min .

-

-

Operational Consequence: If the RT shift is too large (common with d9), the IS may not perfectly compensate for matrix effects (ion suppression/enhancement) that occur at the exact elution time of the analyte. However, for Mescaline, both shifts are generally within acceptable limits for modern UHPLC columns.

Experimental Protocol: Validated Extraction Workflow

The following protocol is designed for Mescaline-d9 , as it offers superior isotopic separation (avoiding cross-talk), but it is fully compatible with d4 by adjusting the MRM transitions.

Reagents & Materials

-

Internal Standard: Mescaline-d9 HCl (100 µg/mL in Methanol).

-

Extraction Buffer: 0.1% Formic Acid in Water.

-

LLE Solvent: Ethyl Acetate or 1-Chlorobutane (for cleaner extracts).

Sample Preparation (Liquid-Liquid Extraction)

-

Aliquot: Transfer 200 µL of plasma/urine to a glass tube.

-

Spike: Add 20 µL of Internal Standard Working Solution (500 ng/mL Mescaline-d9).

-

Basify: Add 100 µL of 1M NaOH (Mescaline pKa

9.5; high pH is required to neutralize the amine for organic extraction). -

Extract: Add 2 mL Ethyl Acetate. Vortex for 5 minutes at 2000 rpm.

-

Centrifuge: 4000 rpm for 5 minutes.

-

Evaporate: Transfer organic supernatant to a clean tube; evaporate to dryness under

at 40°C. -

Reconstitute: Dissolve residue in 100 µL Mobile Phase A/B (90:10).

LC-MS/MS Parameters[4]

| Parameter | Setting |

| Column | Biphenyl or C18 (e.g., Kinetex Biphenyl, 2.6 µm, 100 x 2.1 mm) |

| Mobile Phase A | 0.1% Formic Acid + 5mM Ammonium Formate in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.4 mL/min |

| Ionization | ESI Positive Mode |

MRM Table:

| Analyte | Precursor (m/z) | Product (m/z) | Role |

| Mescaline | 212.2 | 180.1 | Quantifier |

| Mescaline | 212.2 | 195.1 | Qualifier |

| Mescaline-d4 | 216.2 | 184.1 | IS (Option A) |

| Mescaline-d9 | 221.2 | 186.1 | IS (Option B) |

Selection Guide: d4 vs. d9

Use the following decision matrix to select the appropriate isotope for your specific application.

Figure 2: Decision matrix for Internal Standard selection.

Key Takeaway

-

Choose Mescaline-d9 for high-sensitivity forensic assays. The +9 Da mass difference eliminates any risk of signal contribution from the natural isotopes of the analyte (M+4 abundance is negligible, but M+9 is non-existent).

-

Choose Mescaline-d4 if cost is a primary driver and the assay does not require limits of detection (LOD) in the low pg/mL range where isotopic crosstalk becomes relevant.

References

-

National Institutes of Health (NIH) - PubChem. (n.d.). Mescaline Compound Summary. Retrieved from [Link]

-

Liechti, M. E., et al. (2022).[2] Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

Al-Saffar, Y., et al. (2008). Development and Clinical Application of an LC-MS-MS Method for Mescaline in Urine. Journal of Analytical Toxicology. Retrieved from [Link]

-

El-Seedi, H. R., et al. (2005).[3] Prehistoric peyote use: Alkaloid analysis and radiocarbon dating of archaeological specimens of Lophophora from Texas. Journal of Ethnopharmacology. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Quantitative Analysis of Mescaline in Human Plasma via LC-MS/MS using Mescaline-d4

Executive Summary

This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Mescaline (3,4,5-trimethoxyphenethylamine) in human plasma. Utilizing Mescaline-d4 as the internal standard (IS), this method is designed to overcome common matrix effects associated with electrospray ionization (ESI) in complex biological fluids. The protocol offers a dual-track sample preparation strategy: a high-throughput Protein Precipitation (PPT) workflow for clinical research and a Solid Phase Extraction (SPE) workflow for forensic toxicology requiring ultra-high purity.

Introduction & Clinical Relevance

Mescaline is a naturally occurring phenethylamine alkaloid with potent hallucinogenic properties, historically derived from the Peyote cactus (Lophophora williamsii).[1][2] In modern drug development and forensic toxicology, accurate quantification is critical due to the resurgence of interest in psychedelic therapeutics and the necessity of distinguishing recreational intoxication from other sympathomimetic toxidromes.

Why Mescaline-d4?

While Mescaline-d9 is often cited, Mescaline-d4 (typically deuterated at the

Experimental Design & Materials

Reagents and Standards

-

Target Analyte: Mescaline Hydrochloride (1.0 mg/mL in Methanol).

-

Internal Standard: Mescaline-d4 Hydrochloride (100

g/mL in Methanol). -

Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, and Formic Acid (FA).

-

Buffer: 10 mM Ammonium Formate (essential for reproducible ionization and peak shape).

Instrumentation

-

LC System: UHPLC System (e.g., Agilent 1290 or Waters Acquity).

-

Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

-

Column: Biphenyl Column (2.1 x 100 mm, 1.7

m).-

Expert Insight: We select a Biphenyl stationary phase over a traditional C18. The biphenyl phase utilizes

-

-

LC-MS/MS Method Parameters

Liquid Chromatography Conditions

-

Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

-

Mobile Phase B: Methanol + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40

C. -

Injection Volume: 5

L.

Table 1: LC Gradient Profile

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 5 | Initial Equilibration |

| 0.50 | 5 | Load/Wash |

| 3.50 | 95 | Linear Ramp (Elution) |

| 4.50 | 95 | High Organic Wash |

| 4.60 | 5 | Return to Initial |

| 6.00 | 5 | Re-equilibration |

Mass Spectrometry Conditions (ESI+)

Ionization is performed in Positive Electrospray Ionization (ESI+) mode. The source temperature is set to 500

Table 2: MRM Transitions

| Analyte | Precursor Ion ( | Product Ion ( | Role | CE (eV) |

| Mescaline | 212.1 | 195.1 | Quantifier | 20 |

| 212.1 | 180.1 | Qualifier | 25 | |

| Mescaline-d4 | 216.1 | 199.1 | IS Quantifier | 20 |

-

Mechanistic Note: The primary transition (

) corresponds to the loss of ammonia (

Sample Preparation Protocols

Workflow Visualization

The following diagram illustrates the decision matrix between the two protocols.

Figure 1: Decision tree for Mescaline extraction. Protocol A is preferred for speed; Protocol B is preferred for dirty matrices or post-mortem blood.

Protocol A: Protein Precipitation (High Throughput)

Best for: Clinical plasma samples, high-volume batches.

-

Aliquot: Transfer 100

L of plasma into a 1.5 mL centrifuge tube. -

Spike IS: Add 10

L of Mescaline-d4 working solution (1,000 ng/mL). Vortex gently. -

Precipitate: Add 300

L of ice-cold Acetonitrile. -

Agitate: Vortex vigorously for 60 seconds to ensure complete protein release.

-

Centrifuge: Spin at 10,000

g for 10 minutes at 4 -

Transfer: Transfer the supernatant to a clean glass tube.

-

Dry: Evaporate to dryness under nitrogen at 40

C. -

Reconstitute: Dissolve residue in 100

L of Mobile Phase A. Vortex and transfer to an autosampler vial.

Protocol B: Solid Phase Extraction (High Purity)

Best for: Forensic cases, post-mortem blood, or urine. Cartridge: Mixed-Mode Cation Exchange (MCX), 30 mg/1 mL.

-

Pre-treatment: Dilute 200

L plasma with 200 -

Condition: 1 mL MeOH followed by 1 mL Water.

-

Load: Load pre-treated sample at gravity flow (approx. 1 mL/min).

-

Wash 1 (Acidic): 1 mL 2% Formic Acid in Water (removes proteins/interferences).

-

Wash 2 (Organic): 1 mL 100% Methanol (removes neutral lipids).

-

Note: Mescaline is basic (

) and will remain charged and bound to the cation exchange sorbent during the methanol wash.

-

-

Elute: 1 mL of 5% Ammonium Hydroxide in Methanol.

-

Dry & Reconstitute: Evaporate and reconstitute as in Protocol A.

Validation & Quality Control

To ensure scientific integrity, the method must be validated according to SWGTOX or FDA Bioanalytical Method Validation guidelines [2].

Linearity and Sensitivity

-

Range: 1.0 ng/mL to 1000 ng/mL.

-

Weighting:

linear regression. -

LLOQ: 1.0 ng/mL (Signal-to-Noise ratio

10:1).

Precision and Accuracy (Acceptance Criteria)

-

Intra-day Precision: CV

15% (20% at LLOQ). -

Accuracy:

15% of nominal concentration.

Matrix Effect Evaluation

Calculate the Matrix Factor (MF) using the post-extraction spike method.

-

An MF < 1.0 indicates suppression; > 1.0 indicates enhancement.

-

Mescaline-d4 Correction: The IS-normalized MF should be close to 1.0, proving the IS compensates for the matrix effect.

Troubleshooting Guide (Senior Scientist Notes)

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary interactions with silanols. | Ensure Ammonium Formate is present in Mobile Phase A. Check column age. |

| Low Sensitivity | Ion suppression from phospholipids. | Switch from Protocol A (PPT) to Protocol B (SPE-MCX) to remove lipids. |

| Carryover | Mescaline sticking to injector needle. | Use a needle wash of 50:25:25 MeOH:ACN:IPA with 0.1% Formic Acid. |

| Retention Time Shift | pH fluctuation in mobile phase. | Freshly prepare Mobile Phase A daily; evaporation of ammonia changes pH. |

References

-